TX-1123
Overview
Description
TX-1123: is a potent inhibitor of protein tyrosine kinase, specifically targeting Src, eEF2-K, PKA, and EGFR-K/PKC. Additionally, it acts as a cyclo-oxygenase inhibitor, displaying IC50 values of 1.16 μM for cyclo-oxygenase 2 and 15.7 μM for cyclo-oxygenase 1, indicating a higher affinity towards cyclo-oxygenase 2 . With low mitochondrial toxicity, this compound is beneficial for cancer research applications .
Mechanism of Action
Target of Action
TX-1123, also known as 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione or 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione, primarily targets Receptor protein-tyrosine kinases (RTKs) . RTKs are key regulators of critical cellular processes such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound acts as an RTK inhibitor . It inhibits the activity of RTKs, thereby blocking the signal transduction pathways that lead to cell proliferation and survival . Additionally, this compound is a cyclo-oxygenase (COX) inhibitor , with IC50 values of 1.16 μM for COX2 and 15.7 μM for COX1 . COX enzymes are involved in the synthesis of prostaglandins, which play a role in inflammation and pain .
Biochemical Pathways
By inhibiting RTKs, this compound disrupts multiple signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation . The inhibition of COX enzymes by this compound leads to a decrease in prostaglandin synthesis, thereby reducing inflammation .
Result of Action
The inhibition of RTKs and COX enzymes by this compound can lead to the suppression of cell proliferation and inflammation, respectively . This makes this compound a potential therapeutic agent for diseases characterized by abnormal cell growth and inflammation, such as cancer .
Biochemical Analysis
Biochemical Properties
2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain oxidases, thereby reducing oxidative stress in cells . The compound’s interaction with these enzymes is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it has been observed to affect mitochondrial function, leading to improved energy metabolism and reduced apoptosis in stressed cells.
Molecular Mechanism
At the molecular level, 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is facilitated by the compound’s phenolic hydroxyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site . Furthermore, the compound can modulate gene expression by interacting with transcription factors, leading to the activation of antioxidant response elements in the genome.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that the compound maintains its antioxidant properties over extended periods, although its efficacy may diminish slightly due to gradual degradation.
Dosage Effects in Animal Models
The effects of 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and protective effects without any noticeable toxicity . At higher doses, some adverse effects, such as liver toxicity and oxidative damage, have been reported. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . The compound’s metabolites are then conjugated with glucuronic acid or sulfate and excreted via the urine. This metabolic process ensures the compound’s clearance from the body, preventing accumulation and potential toxicity.
Transport and Distribution
Within cells and tissues, 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. This distribution pattern is crucial for the compound’s biological activity, as it ensures its availability at target sites.
Subcellular Localization
The subcellular localization of 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is primarily in the cytoplasm and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. In the mitochondria, the compound exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial DNA from oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: : TX-1123 is synthesized through a series of chemical reactions involving arylidene-cyclopentenedione derivatives. The synthesis involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with cyclopentane-1,3-dione under basic conditions .
Industrial Production Methods: : The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: : TX-1123 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the arylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
TX-1123 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protein tyrosine kinase inhibition and cyclo-oxygenase inhibition.
Biology: Employed in cell-based assays to study its effects on cell signaling pathways and apoptosis.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Tyrphostin AG17: Another protein tyrosine kinase inhibitor with similar inhibitory effects but higher mitochondrial toxicity.
Celecoxib: A selective cyclo-oxygenase 2 inhibitor with a different binding mechanism compared to TX-1123.
Uniqueness: : this compound is unique due to its dual inhibitory effects on protein tyrosine kinases and cyclo-oxygenase enzymes, combined with its low mitochondrial toxicity. This makes it a valuable compound for cancer research and drug development .
Properties
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-19(2,3)14-10-12(9-13-16(21)7-8-17(13)22)11-15(18(14)23)20(4,5)6/h7-11,23H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEUMQIBGLKJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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